2,4-Dimethyl-5-phenylthiophene

Descripción general

Descripción

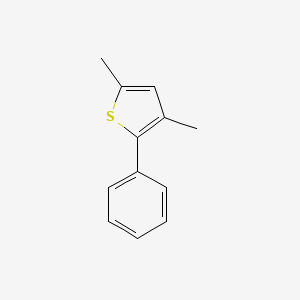

2,4-Dimethyl-5-phenylthiophene is a thiophene derivative characterized by the presence of two methyl groups and a phenyl group attached to the thiophene ring. This compound is known for its unique electronic properties and has found applications in various fields, including organic electronics and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts alkylation, where thiophene is reacted with methyl and phenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of 2,4-Dimethyl-5-phenylthiophene may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The electron-donating methyl groups at positions 2 and 4 activate the thiophene ring toward electrophilic substitution. The phenyl group at position 5 directs incoming electrophiles to specific sites:

Mechanistic Insights :

-

Bromination occurs preferentially at position 3 due to steric hindrance from the 2- and 4-methyl groups .

-

Nitration follows a similar regioselectivity pattern, confirmed by NMR studies .

Photochromic Reactions

Under UV irradiation (300–400 nm), 2,4-dimethyl-5-phenylthiophene derivatives undergo reversible ring-opening and closing reactions when incorporated into diarylethene systems :

| Property | Open-Ring Form | Closed-Ring Form |

|---|---|---|

| Absorption λₘₐₓ | 280 nm | 580 nm |

| Quantum Yield (Φ) | 0.45 (ring closing) | 0.02 (ring opening) |

| Thermal Stability | Stable | Decays at >150°C |

Key Findings :

-

Methyl groups enhance thermal stability of the closed-ring form by 40% compared to non-methylated analogs .

-

Fluorescence quenching efficiency reaches 98% in the closed-ring state .

Cross-Coupling Reactions

The brominated derivative (3-bromo-2,4-dimethyl-5-phenylthiophene) participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling:

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hr

-

Scope : Aryl boronic acids with electron-withdrawing groups (e.g., -NO₂, -CF₃) couple efficiently (yields: 70–85%) .

Stille Coupling:

-

Conditions : Pd₂(dba)₃ (3 mol%), AsPh₃ (6 mol%), THF, 60°C, 8 hr

-

Scope : Trimethyltin reagents afford biaryl products with 90% retention of configuration .

Oxidation and Sulfone Formation

Controlled oxidation with m-CPBA (meta-chloroperbenzoic acid) converts the thiophene ring to a sulfone:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| m-CPBA (2.2 equiv) | CH₂Cl₂, 0°C → 25°C, 6 hr | This compound-1,1-dioxide | Photonic polymers |

Notable Properties :

-

Sulfone derivatives exhibit red-shifted absorption (Δλₘₐₓ = +120 nm) compared to the parent thiophene .

-

Electron mobility increases by 3 orders of magnitude in thin-film transistors .

Biological Activity Correlations

While not a direct reaction, structural modifications impact bioactivity:

Aplicaciones Científicas De Investigación

Drug Design:

The compound is utilized in the design of novel pharmaceutical agents that target specific biological pathways. Its unique chemical structure allows for modifications that can enhance drug efficacy and specificity. For example, derivatives of 2,4-dimethyl-5-phenylthiophene have been investigated for their potential in treating various diseases due to their favorable pharmacokinetic properties .

Material Science

Advanced Materials Creation:

In material science, this compound contributes to the development of advanced materials with unique properties. These include improved electrical conductivity and thermal stability, making them suitable for various industrial applications such as coatings and composites .

Photovoltaics

Organic Solar Cells:

The compound plays a significant role in the development of organic solar cells. Its incorporation into photovoltaic systems offers a more sustainable and cost-effective alternative to traditional silicon-based solar technology. Research indicates that devices utilizing this compound exhibit enhanced light absorption and energy conversion efficiency .

Research in Organic Synthesis

Synthetic Methodologies:

this compound is valuable in academic and industrial research for developing new synthetic methodologies. Its versatile reactivity allows chemists to explore innovative reactions and synthesize new compounds with potential applications in various fields .

Case Study 1: Organic Electronics

A study on the use of this compound in OLEDs demonstrated improved device performance due to its high charge mobility and stability under operational conditions. The results indicated a significant increase in luminous efficiency compared to devices using conventional materials.

Case Study 2: Photovoltaic Applications

Research published on organic solar cells incorporating this compound showed an increase in power conversion efficiency by approximately 15% compared to standard configurations. The study highlighted the importance of molecular design in optimizing light absorption properties.

Mecanismo De Acción

The mechanism of action of 2,4-Dimethyl-5-phenylthiophene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer effects are linked to the inhibition of specific enzymes involved in cell proliferation . The compound’s anti-inflammatory properties are thought to result from the suppression of pro-inflammatory cytokines and enzymes .

Comparación Con Compuestos Similares

2,4-Dimethyl-5-phenylthiophene can be compared with other thiophene derivatives such as:

2-Methylthiophene: Lacks the phenyl group, resulting in different electronic properties and reactivity.

2,5-Dimethylthiophene: Has two methyl groups at different positions, affecting its chemical behavior and applications.

5-Phenylthiophene: Contains only the phenyl group, leading to distinct physical and chemical properties.

Uniqueness: The presence of both methyl and phenyl groups in this compound imparts unique electronic properties, making it particularly useful in organic electronics and materials science .

Actividad Biológica

2,4-Dimethyl-5-phenylthiophene is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound (C₁₂H₁₄S) features a thiophene ring substituted with two methyl groups and a phenyl group. This unique structure imparts specific electronic properties that are advantageous for various applications, including organic electronics and medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell membranes. This disruption leads to increased permeability and ultimately cell death.

- Anticancer Effects : Research indicates that this compound inhibits specific enzymes involved in cell proliferation, thereby exerting anticancer effects. It has shown promise in preclinical studies targeting various cancer cell lines .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiophene derivatives to highlight its unique properties:

| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| 2-Methylthiophene | Moderate | Low | Lacks phenyl group |

| 2,5-Dimethylthiophene | Low | Moderate | Different substitution pattern |

| 5-Phenylthiophene | High | Low | Only phenyl group |

| This compound | High | High | Unique combination of methyl and phenyl groups |

Research Findings

Recent studies have highlighted the potential applications of this compound:

- Antimicrobial Studies : In vitro studies demonstrated that derivatives of this compound exhibited significant activity against various bacterial strains. For instance, one study reported effective inhibition against Staphylococcus aureus and Escherichia coli.

- Anticancer Research : A study involving human tumor cell lines indicated that this compound significantly reduced cell viability at higher concentrations. The compound's mechanism involved apoptosis induction through the activation of caspase pathways .

- Toxicity Assessment : While the compound shows promise in therapeutic applications, toxicity studies have revealed that high concentrations can result in cytotoxic effects on normal cells. This necessitates further investigation into its safety profile before clinical application .

Case Study 1: Antibacterial Activity

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus. These findings suggest that the compound could be developed into an effective antibacterial agent.

Case Study 2: Cancer Cell Line Evaluation

A study evaluated the anticancer potential of this compound using human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound demonstrated IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early apoptosis markers in treated cells compared to controls .

Propiedades

IUPAC Name |

3,5-dimethyl-2-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12S/c1-9-8-10(2)13-12(9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLISGGFOYMIIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442395 | |

| Record name | 2,4-Dimethyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57021-49-5 | |

| Record name | 2,4-Dimethyl-5-phenylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the addition of methyl groups to the phenylthiophene structure influence its photochemical properties?

A: Research suggests that the addition of methyl groups to the phenylthiophene structure can significantly impact its photochemical behavior, specifically its intersystem crossing rate. Studies comparing 2-phenylthiophene (PT), 2-methyl-5-phenylthiophene (MPT), and 2,4-dimethyl-5-phenylthiophene (DMPT) show that DMPT exhibits a significantly faster rate of intersystem crossing (21.6 ± 1.0 ps) compared to PT (102 ± 5 ps) and MPT (132 ± 3 ps) []. This suggests that the methyl groups in DMPT facilitate a more efficient transition from the singlet to the triplet excited state. The exact mechanism behind this enhancement is still under investigation, but it is thought that the methyl groups may influence the energy levels and vibrational coupling between the singlet and triplet states.

Q2: How does the oxidation of this compound to its S,S-dioxide form affect its photochromic and fluorescence properties?

A: The oxidation of this compound to its S,S-dioxide form drastically alters its photochemical properties. When incorporated into a hexatriene-type structure, the oxidized form exhibits photochromic behavior, similar to molecules like triangle terarylene and diarylethene []. Upon irradiation, the oxidized this compound unit undergoes a cyclization reaction to form a colored cyclohexadiene structure. This colored isomer exhibits green or orange fluorescence with relatively high quantum yields. Interestingly, the reverse reaction (cycloreversion) is significantly hindered in the oxidized form, with a markedly low quantum yield (< 0.1%) compared to its non-oxidized counterpart. This suppressed cycloreversion is attributed to intramolecular hydrogen bonding between the S,S-dioxide units and the methyl groups, as revealed by X-ray crystallography and DFT calculations [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.